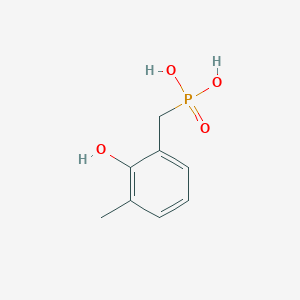

2-Hydroxy-3-methylbenzylphosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

52741-95-4 |

|---|---|

Molecular Formula |

C8H11O4P |

Molecular Weight |

202.14 g/mol |

IUPAC Name |

(2-hydroxy-3-methylphenyl)methylphosphonic acid |

InChI |

InChI=1S/C8H11O4P/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4,9H,5H2,1H3,(H2,10,11,12) |

InChI Key |

AQSRWNXPEJRKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CP(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Methylbenzylphosphonic Acid and Its Chemical Derivatives

Direct Phosphonylation Strategies

Direct phosphonylation strategies aim to create the C-P bond in a single key step, attaching the phosphonyl group to the benzylic carbon. These methods typically yield dialkyl phosphonate (B1237965) esters, which serve as immediate precursors to the target phosphonic acid.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents a viable method for preparing the dialkyl ester of 2-Hydroxy-3-methylbenzylphosphonic acid. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an appropriate benzyl (B1604629) halide, such as 2-(chloromethyl)-6-methylphenol.

The general mechanism proceeds through the formation of a phosphonium (B103445) intermediate, which then undergoes dealkylation, typically via an SN2 mechanism, where the halide anion attacks one of the alkyl groups of the phosphite ester, yielding the stable dialkyl benzylphosphonate and an alkyl halide byproduct. While efficient for many benzyl halides, the presence of an unprotected phenolic hydroxyl group, as in the case of a 2-hydroxy-3-methylbenzyl halide, may complicate the reaction. Potential side reactions include O-alkylation of the phenol (B47542) by the trialkyl phosphite or subsequent reaction intermediates. To circumvent this, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) prior to the Arbuzov reaction may be necessary, followed by a deprotection step after the C-P bond formation.

Table 1: Typical Reactants and Conditions for Michaelis-Arbuzov Reactions

| Reactant 1 (Phosphorus) | Reactant 2 (Benzyl) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Triethyl phosphite | Benzyl halide (chloride, bromide) | Neat, heated (e.g., 100-160 °C) | Diethyl benzylphosphonate | organic-chemistry.org |

| Trimethyl phosphite | Substituted benzyl halide | Solvent (e.g., Toluene, Acetonitrile) | Dimethyl benzylphosphonate | organic-chemistry.org |

| Trialkyl phosphite | α-Methansulfonyloxy-benzyl derivative | Excess phosphite, 135 °C | Dialkyl benzylphosphonate |

The Pudovik reaction is a principal and highly effective method for synthesizing α-hydroxyphosphonates. This reaction involves the addition of a dialkyl phosphite (a >P(O)H reagent) across the carbonyl group of an aldehyde or ketone. To synthesize a precursor for this compound, the starting carbonyl compound would be 2-hydroxy-3-methylbenzaldehyde.

This addition is typically catalyzed by a base, such as triethylamine (B128534) or sodium alkoxides, which deprotonates the dialkyl phosphite to form a more nucleophilic phosphorus species. The resulting phosphite anion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer step yields the final α-hydroxybenzylphosphonate product. The reaction is often carried out in a solvent like acetone (B3395972) or can be performed under solvent-free conditions, aligning with green chemistry principles. The resulting product, dialkyl (hydroxy(2-hydroxy-3-methylphenyl)methyl)phosphonate, contains the core structure, which can then be further modified if necessary, or directly dealkylated to the phosphonic acid.

Table 2: Catalysts and Conditions for the Pudovik Reaction

| Aldehyde/Ketone | Phosphorus Reagent | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde derivatives | Dialkyl phosphites | Triethylamine | Reflux in acetone or solvent-free | |

| Aromatic aldehydes | Dialkyl phosphites | Alkali alcoholates | Liquid phase, often at room temp. or gentle heat | |

| α-Oxophosphonates | Dialkyl phosphites | Diethylamine (DEA) | Solventless, microwave-assisted | |

| Aldehydes/Ketones | Dialkyl phosphites | Solid catalysts (e.g., Al2O3/KF) | Solvent-free |

Direct methods for creating a C-P bond that simultaneously yield a phosphonic acid functional group often utilize phosphorous acid (H₃PO₃) or its derivatives. beilstein-journals.orgnih.gov However, the direct electrophilic phosphonylation of an activated aromatic ring, such as 2-methylphenol (o-cresol), with phosphorous acid itself is challenging and not a commonly employed synthetic route. Such reactions typically require harsh conditions and may suffer from low yields and poor regioselectivity due to the multiple activated positions on the phenol ring.

More common strategies for direct C-P bond formation on aromatic rings involve more reactive phosphorus reagents. For instance, reacting a phenol with phosphorus trichloride (B1173362) (PCl₃) can lead to the formation of dichlorophosphite (B8498940) intermediates, which can then rearrange or be hydrolyzed to form phosphonic acids. Another approach involves Friedel-Crafts-type reactions using phosphorus trihalides with a Lewis acid catalyst, though this can be aggressive towards the hydroxyl group of a phenol. For the specific synthesis of this compound, these direct phosphonylation methods on the aromatic ring are generally less favorable than building the phosphonate structure via the Arbuzov or Pudovik reactions on a pre-functionalized side chain. beilstein-journals.org

Strategies for Phosphonic Acid Formation from Esters

Once the dialkyl phosphonate ester of this compound (or its α-hydroxy precursor) has been synthesized, the final step is the cleavage of the two P-O-C ester bonds to yield the phosphonic acid. This dealkylation is a critical step and can be accomplished through several robust methods.

The most general and widely used method for converting dialkyl phosphonates to phosphonic acids is hydrolysis under strong acidic conditions. beilstein-journals.org This typically involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, most commonly hydrochloric acid (HCl). beilstein-journals.org

Table 3: Comparison of Hydrolysis Rates for Substituted Benzylphosphonates

(Based on kinetic studies of related compounds)

| Substituent on Phenyl Ring | Relative Reaction Time | Effect on Rate | Reference |

|---|---|---|---|

| 4-NO₂ (Electron-withdrawing) | Shorter (e.g., 5.5 h) | Increases rate | |

| Unsubstituted | Longer (e.g., 9.5 h) | Baseline | |

| 4-CH₃ (Electron-donating) | Longest | Decreases rate |

An alternative and often preferred method for the dealkylation of phosphonate esters is the McKenna procedure, which utilizes a halosilane, most commonly bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgnih.gov This method is valued for its mild reaction conditions, high efficiency, and excellent chemoselectivity, often preserving other sensitive functional groups that might be susceptible to harsh acidic hydrolysis. beilstein-journals.orgnih.gov

The McKenna reaction is a two-step process performed in one pot:

Silylation: The dialkyl phosphonate is treated with an excess of TMSBr in an aprotic solvent like acetonitrile (B52724) or dichloromethane. The TMSBr reacts with the ester oxygen atoms, leading to the formation of a bis(trimethylsilyl) phosphonate ester and two equivalents of an alkyl bromide. This transesterification is driven by the formation of the strong silicon-oxygen bond.

Solvolysis: The intermediate bis(trimethylsilyl) ester is highly susceptible to hydrolysis. Upon completion of the silylation step, a protic solvent such as methanol (B129727) or water is added to the reaction mixture. This rapidly cleaves the silyl ester bonds, yielding the final phosphonic acid and a siloxane byproduct.

This procedure is particularly advantageous for complex molecules and avoids the high temperatures and strong acids required for direct hydrolysis. nih.gov

Table 4: Comparison of Phosphonate Dealkylation Methods

| Feature | Acid-Catalyzed Hydrolysis | McKenna Procedure (TMSBr) |

|---|---|---|

| Reagents | Concentrated HCl or HBr | Bromotrimethylsilane (TMSBr), then MeOH/H₂O |

| Conditions | High temperature (reflux) | Mild (Room temperature or gentle heat) |

| Advantages | Inexpensive reagents, simple workup | High yield, mild conditions, chemoselective |

| Disadvantages | Harsh conditions, may degrade sensitive substrates | More expensive reagent, moisture-sensitive |

| Reference | beilstein-journals.org | beilstein-journals.orgnih.gov |

Hydrogenolysis of Benzyl-Protected Phosphonates

The removal of benzyl protecting groups from phosphonate esters is a critical step in the synthesis of phosphonic acids. Catalytic hydrogenolysis is a widely employed and efficient method for this deprotection. This process involves the cleavage of the carbon-oxygen bond of the benzyl ester by reaction with hydrogen gas in the presence of a metal catalyst.

The general reaction for the hydrogenolysis of a dibenzyl phosphonate is as follows: (RO)₂P(O)R' + 2H₂ --(Catalyst)--> (HO)₂P(O)R' + 2R-CH₃ Where R is a benzyl group and R' is the desired organic moiety.

Catalysts and Conditions: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized hydrogenation apparatus.

Transfer Hydrogenation: An alternative to using hydrogen gas directly is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexadiene. CTH offers the advantage of avoiding the handling of flammable hydrogen gas, which can be beneficial for laboratory-scale synthesis.

The following table summarizes typical conditions for the hydrogenolysis of benzyl-protected phosphonates.

| Catalyst | Hydrogen Source | Solvent(s) | Pressure | Temperature |

| 5-10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | 1-4 atm | Room Temperature |

| 10% Pd/C | Formic Acid | Methanol | Atmospheric | Room Temperature |

| Raney Nickel | H₂ gas | Ethanol | 1-5 atm | Room Temperature |

Research Findings: Studies on the hydrogenolysis of various benzyl-protected compounds have demonstrated high efficiency and selectivity. The choice of catalyst and solvent can be crucial to avoid side reactions, such as the saturation of aromatic rings. For complex molecules with multiple functional groups, careful optimization of reaction conditions is necessary to ensure the selective cleavage of the benzyl phosphonate esters while preserving other sensitive functionalities.

Regioselective Functionalization of the Aromatic Ring and Hydroxyl Group

Further modification of this compound allows for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and phosphonic acid (-P(O)(OH)₂) groups. The strongly activating ortho-, para-directing hydroxyl and methyl groups dominate over the deactivating, meta-directing phosphonic acid group.

Modification of the Phenolic Hydroxyl Functionality (e.g., Sulfonylation, Etherification)

The phenolic hydroxyl group is a versatile handle for introducing new functional groups through reactions like sulfonylation and etherification.

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester by reaction with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine or pyridine. This transformation is useful for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Etherification: Etherification, commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.

The table below outlines reagents for the modification of the phenolic hydroxyl group.

| Reaction | Reagent(s) | Base | Product |

| Sulfonylation | Methanesulfonyl chloride (MsCl) | Triethylamine | Mesylate ester |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate ester |

| Etherification | Methyl iodide (CH₃I) | Potassium carbonate | Methyl ether |

| Etherification | Benzyl bromide (BnBr) | Sodium hydride | Benzyl ether |

Introduction of Substituents on the Benzyl Moiety

The introduction of new substituents onto the aromatic ring is achieved through electrophilic aromatic substitution reactions. The positions of substitution are dictated by the combined directing effects of the existing groups. For this compound, the hydroxyl and methyl groups are ortho, para-directors, while the phosphonic acid group is a meta-director. The powerful activating effect of the hydroxyl group primarily directs incoming electrophiles to the positions ortho and para to it (positions 4, and 6). Position 4 is para to the hydroxyl group and ortho to the methyl group, making it sterically accessible. Position 6 is ortho to the hydroxyl group but may experience some steric hindrance from the adjacent phosphonic acid moiety.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Due to the activated nature of the ring, harsh conditions are often not necessary. byjus.com

Nitration: Introduction of a nitro group (-NO₂) using dilute nitric acid. The strongly activating nature of the hydroxyl group allows for nitration under milder conditions than those typically used for benzene (B151609). byjus.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. These reactions are catalyzed by Lewis acids, and the conditions must be chosen carefully to avoid side reactions involving the hydroxyl and phosphonic acid groups.

The regiochemical outcome of these substitutions is summarized in the table below.

| Reaction | Electrophile | Reagent(s) | Primary Substitution Position(s) |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 4 and 6 |

| Nitration | NO₂⁺ | Dilute HNO₃ | 4 and 6 |

| Acylation | R-C=O⁺ | Acyl chloride / AlCl₃ | 4 |

Mechanistic Investigations and Reaction Pathways

Elucidation of Hydrolysis Mechanisms and Kinetics

The hydrolysis of phosphonates, such as 2-Hydroxy-3-methylbenzylphosphonic acid, is a fundamental reaction that proceeds in a stepwise manner, typically under acidic conditions. Kinetic studies on analogous α-hydroxybenzylphosphonates reveal a two-step hydrolysis process. mdpi.comnih.gov The initial, faster step involves the hydrolysis of one of the phosphonic ester groups to form a phosphonic ester-acid intermediate. This is followed by a second, slower hydrolysis of the remaining ester group to yield the final phosphonic acid. mdpi.comnih.gov

The hydrolysis is initiated by the nucleophilic attack of a water molecule on the phosphorus center of the P=O group. mdpi.com This process is facilitated by protonation of the phosphoryl oxygen under acidic conditions, which increases the electrophilicity of the phosphorus atom.

Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Dimethyl α-Hydroxybenzylphosphonate

| Species | Rate Constant | Value (h⁻¹) |

| Dimethyl α-hydroxybenzylphosphonate | k₁ | 2.64 |

| Methyl α-hydroxybenzylphosphonic acid | k₂ | 0.60 |

Data sourced from a kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates. mdpi.com

The rate of hydrolysis of α-hydroxybenzylphosphonates is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), attached to the phenyl ring increase the rate of hydrolysis. mdpi.comnih.gov Conversely, electron-releasing groups, such as methyl (CH₃), tend to slow down the reaction. mdpi.com

This effect can be attributed to the electronic influence on the phosphorus center. Electron-withdrawing substituents enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. This leads to a faster reaction rate. In contrast, electron-donating groups decrease the electrophilicity of the phosphorus center, thus reducing the rate of hydrolysis.

Table 2: Effect of Phenyl Ring Substituents on the Complete Hydrolysis Time of Dimethyl α-Hydroxybenzylphosphonates

| Substituent (Y) | Complete Hydrolysis Time (tᵣ) in hours |

| 4-NO₂ | 2.5 |

| 4-Cl | 5.5 |

| 4-F | 6.0 |

| H | 6.5 |

| 4-CH₃ | 8.0 |

Data reflects the trend observed in the acidic hydrolysis of substituted α-hydroxybenzylphosphonates. mdpi.com

Mechanisms of Functional Group Interconversion

The conversion of functional groups in phosphonic acids and their derivatives often involves nucleophilic substitution at the phosphorus center. The phosphoryl group (P=O) is the primary site of reaction. Nucleophilic substitution at a neutral phosphoryl center can proceed through two primary mechanisms: a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate, or a concerted mechanism that proceeds through a single pentacoordinate transition state. In the concerted pathway, the attacking nucleophile and the leaving group occupy apical positions in what is referred to as a backside nucleophilic attack.

In the case of 2-hydroxybenzylphosphonic acid derivatives, the presence of the ortho-hydroxyl group allows for the potential formation of reactive quinone methide intermediates. nih.gov These species can be generated through the heterolytic cleavage of a bond at the benzylic position, facilitated by the hydroxyl group. nih.gov Quinone methides are highly reactive intermediates due to their cross-conjugated system and the energetic favorability of re-aromatization. rsc.org

The formation of a quinone methide from a 2-hydroxybenzyl derivative creates a highly electrophilic center at the exocyclic methylene (B1212753) carbon. This intermediate can then be readily attacked by various nucleophiles, leading to the formation of a new carbon-nucleophile bond and the restoration of the aromatic ring. The stability and reactivity of these quinone methide intermediates are strongly influenced by the substituents present on the aromatic ring. nih.gov Electron-donating groups tend to stabilize the quinone methide, while electron-withdrawing groups are destabilizing. nih.gov

While direct evidence for cationic intermediates in the reactions of this compound is not extensively documented, the formation of a benzyl (B1604629) carbocation is a plausible step, particularly under strongly acidic conditions, which could then be trapped by nucleophiles. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms that may be difficult to study experimentally. researchgate.netresearchgate.net For a compound like this compound, DFT calculations can be employed to model the hydrolysis reaction and other transformations.

These computational approaches can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive potential energy surface for the reaction can be constructed. This allows for the identification of the most likely reaction pathway.

Determine Transition State Geometries: The geometry of the transition state provides crucial insights into the mechanism of the reaction. For instance, in the hydrolysis of phosphonates, DFT can help to distinguish between a concerted and a stepwise mechanism by locating the relevant transition states and intermediates.

Calculate Activation Energies: The calculated energy barrier between the reactants and the transition state (activation energy) can be correlated with the experimentally observed reaction rate. This allows for a quantitative prediction of how changes in the molecule's structure, such as the introduction of different substituents, will affect the reaction kinetics. rsc.org

Investigate the Role of Solvent: Computational models can also incorporate the effects of the solvent on the reaction mechanism and energetics, providing a more realistic picture of the reaction in solution.

For example, DFT studies on the hydrolysis of other organophosphorus compounds have successfully elucidated the role of water molecules in proton transfer steps and have provided calculated activation energies that are in good agreement with experimental values. Similar methodologies could be applied to investigate the detailed mechanism of hydrolysis and other reactions of this compound.

Coordination Chemistry and Ligand Design Principles

Metal Complexation with 2-Hydroxy-3-methylbenzylphosphonic Acid as a Ligand

The presence of multiple donor oxygen atoms makes this compound an effective chelating agent for a wide array of metal ions. The acidity of the phosphonic acid and phenolic proton facilitates deprotonation and subsequent coordination to metal centers.

The phosphonic acid group, -PO(OH)₂, is a cornerstone of the ligand's coordinating ability. Following deprotonation to the phosphonate (B1237965) form, -PO₃²⁻, the three oxygen atoms become available for binding to metal centers. This allows for a remarkable variety of coordination modes, contributing to the structural diversity of the resulting metal complexes. nih.govresearchgate.net The specific mode adopted often depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands.

The phosphonate group can coordinate to one or more metal centers, acting as a bridge to form extended networks. Its denticity—the number of donor atoms attached to a single central atom—can vary, further influencing the dimensionality and topology of the coordination architecture.

Table 1: Potential Coordination Modes of the Phosphonate Group

| Coordination Mode | Description | Denticity | Role in Complex |

| Monodentate | A single oxygen atom coordinates to one metal center. | 1 | Terminal Ligand |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a four-membered ring. | 2 | Chelation |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group bind to two different metal centers. | 2 | Bridging Ligand |

| Tridentate Chelating | All three oxygen atoms coordinate to a single metal center. | 3 | Chelation |

| Tridentate Bridging | Three oxygen atoms bind to two or three different metal centers. | 3 | Bridging Ligand |

The ortho-positioning of the phenolic hydroxyl group relative to the phosphonic acid-bearing methylene (B1212753) group is crucial for enhanced chelation. This arrangement facilitates the formation of a stable six-membered chelate ring upon coordination to a metal ion. nih.govresearchgate.net This phenomenon, known as the chelate effect, results in significantly greater thermodynamic stability compared to coordination by analogous monodentate ligands.

Upon deprotonation, both the phenolate oxygen and one of the phosphonate oxygen atoms can bind simultaneously to the same metal ion. This synergistic binding strongly sequesters the metal ion. nih.gov The formation of such stable complexes is favored by the principles of Hard and Soft Acids and Bases (HSAB) theory, where hard metal cations show a strong affinity for the "hard" oxygen donor atoms of the phenolate and phosphonate groups. acs.org This cooperative binding is fundamental to the ligand's ability to form discrete molecular complexes and serves as a strong structural motif in extended coordination polymers.

The robust chelating ability of this compound makes it suitable for complexing a wide range of metal ions.

Transition Metal Ions: The ligand readily forms stable complexes with various transition metals, including but not limited to Cu(II), Co(II), Ni(II), Mn(II), Fe(II)/Fe(III), and Zn(II). researchgate.netnih.govnih.gov The coordination geometry around the metal center in these complexes can vary significantly, leading to structures such as octahedral, tetrahedral, or square planar, depending on the coordination number and the electronic configuration of the metal ion. The properties of these complexes, such as their magnetic and optical characteristics, are highly dependent on the choice of the transition metal.

Lanthanide Series Elements: Lanthanide ions (Ln³⁺), being hard Lewis acids, exhibit a strong affinity for oxygen-based ligands. acs.org Consequently, this compound is an excellent ligand for forming complexes with elements like La(III), Eu(III), and Gd(III). nih.govresearchgate.netd-nb.info The coordination chemistry of lanthanides is characterized by high coordination numbers (typically 7 to 9), which can be readily satisfied by the multiple donor sites of this ligand and associated solvent molecules. The resulting lanthanide complexes are of significant interest for their unique luminescent and magnetic properties. d-nb.info

Design and Synthesis of Phosphonic Acid-Based Coordination Architectures

The ability of this compound to act as a versatile building block, or "linker," has led to its use in the rational design of complex, multidimensional structures with tailored properties.

Phosphonic acids are highly effective ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.orgnih.gov The P-C bond is chemically robust, and the phosphonate group forms stronger bonds with many metal ions compared to the more commonly used carboxylate linkers, often resulting in materials with enhanced thermal and chemical stability. acs.org

The bifunctional nature of this compound, with its distinct phosphonate and phenolate coordination sites, allows it to bridge multiple metal centers in various ways. This can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. rsc.orgrsc.org The structure of the final material can be tuned by controlling the synthesis conditions, such as temperature, solvent system, and the metal-to-ligand ratio. These phosphonate-based porous materials are investigated for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The phosphonic acid group is a superior anchoring group for binding organic molecules to a variety of metal and metal oxide surfaces. nih.govacs.org It forms highly stable, iono-covalent P-O-Metal bonds on surfaces such as titania (TiO₂), zirconia (ZrO₂), indium tin oxide (ITO), and alumina (Al₂O₃). acs.orgchemrxiv.orgacs.org This robust linkage makes this compound an ideal candidate for surface functionalization.

By immobilizing this molecule on a substrate, the surface properties can be precisely controlled. This is critical for applications in:

Supramolecular Assemblies: The molecule can serve as a foundation for building complex, layer-by-layer supramolecular structures. nih.gov Hydrogen bonding and other non-covalent interactions involving the hydroxyl group can guide the self-assembly process.

Surface Functionalization: It is used to create self-assembled monolayers (SAMs) that modify the wetting properties, work function, and chemical reactivity of surfaces. rsc.orgrsc.org Such modifications are essential in the development of sensors, organic electronics, and corrosion-resistant coatings. nih.govnih.gov The stability of the phosphonate anchor ensures the durability of the functionalized surface, even in harsh chemical environments. acs.org

Incorporation into Polymeric and Dendrimeric Structures

The integration of this compound into larger macromolecular architectures, such as polymers and dendrimers, offers a pathway to novel materials with tailored properties. The unique combination of a chelating phosphonic acid group, a phenolic hydroxyl group, and an aromatic ring allows this compound to function in various capacities within these structures, including as a monomer, a branching unit, or a surface modifier. The principles of coordination chemistry and ligand design are central to harnessing the potential of this molecule in materials science.

The phosphonic acid moiety is a particularly effective ligand for a wide range of metal ions and can form strong bonds with metal oxide surfaces. This property is highly advantageous in the design of functional polymers and dendrimers for applications in catalysis, adhesion, and surface functionalization. wur.nl Furthermore, the hydroxyl and methyl groups on the benzene (B151609) ring can influence the steric and electronic properties of the resulting macromolecule, providing a means to fine-tune its solubility, reactivity, and coordination behavior.

Role in Polymeric Structures

In the realm of polymer chemistry, this compound can be incorporated into the polymer backbone or as a pendant group. Its bifunctional nature, arising from the phosphonic acid and hydroxyl groups, allows it to participate in condensation polymerization reactions. For instance, it can be reacted with suitable comonomers to create polyesters or polyethers with phosphonic acid groups distributed along the polymer chain.

Alternatively, and more commonly for phosphonic acids, it can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. encyclopedia.pub This functionalized monomer can then undergo radical polymerization to yield a polymer with pendant this compound groups. mdpi.com This approach is advantageous as it preserves the key functional groups for post-polymerization modification or for direct application. The reactivity of such monomers is comparable to conventional acrylic monomers. mdpi.com

Polymers functionalized with phosphonic acid groups are noted for their enhanced thermal stability, flame retardancy, and adhesive properties, particularly to metal surfaces. nih.gov The presence of the hydroxyl group alongside the phosphonic acid can lead to enhanced chelation capabilities and the formation of stable complexes with metal ions, making these polymers suitable for applications in water treatment and as supported catalysts.

Role in Dendrimeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.net The precise control over their architecture makes them ideal candidates for a variety of applications, from drug delivery to catalysis. This compound can be integrated into dendrimeric structures in several ways: as a core molecule, as a branching unit, or as a surface functional group.

When used as a core, the functional groups of this compound can serve as initiation sites for the divergent synthesis of a dendrimer. nih.gov In a divergent approach, the dendrimer grows outwards from this central core. nih.gov Conversely, in a convergent synthesis, dendrons (wedge-shaped sections of a dendrimer) can be prepared and then attached to a core molecule in the final step. nih.gov

More frequently, phosphonic acid groups are introduced onto the periphery of a dendrimer as terminal functionalities. wur.nl This is often achieved by reacting a pre-formed dendrimer having reactive surface groups (e.g., amino groups) with a derivative of this compound. The Moedritzer–Irani reaction, for example, can be used to introduce phosphonic acid functions onto polymers or dendrimers that possess reactive amine groups. nih.govbeilstein-journals.org The resulting phosphonic acid-terminated dendrimers exhibit strong adhesion to metal oxide surfaces and can be used to create functional coatings or to immobilize catalytic metal nanoparticles. The presence of both hydroxyl and phosphonic acid groups on the surface can enhance the coordination capabilities and create a specific binding environment.

Data on Potential Incorporation Strategies

The following table summarizes the potential roles and synthetic strategies for incorporating this compound into polymeric and dendrimeric structures.

| Macromolecular Structure | Role of this compound | Potential Synthetic Strategy | Key Properties of Resulting Material |

| Linear or Cross-linked Polymer | Pendant Functional Group | Radical polymerization of a vinyl or acrylate derivative of the phosphonic acid. encyclopedia.pubmdpi.com | Enhanced adhesion to metal surfaces, flame retardancy, ion-exchange capabilities. nih.gov |

| Linear Polymer | Part of Polymer Backbone | Polycondensation with comonomers (e.g., diols, dicarboxylic acids). | In-chain metal coordination sites, modified thermal properties. |

| Dendrimer | Core Molecule | Divergent dendrimer synthesis starting from the functional groups of the molecule. nih.gov | Defined initiation point for dendritic growth. |

| Dendrimer | Surface Functional Group | Post-synthesis modification of a dendrimer with reactive surface groups. wur.nl | Strong surface adhesion, sites for metal ion chelation, catalytic activity. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Hydroxy-3-methylbenzylphosphonic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ³¹P NMR for Definitive Assignment

A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the complete and definitive assignment of all atoms in the this compound molecule. While specific experimental data is not available in the cited literature, the expected chemical shifts can be predicted based on the known effects of the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) group protons, and the acidic protons of the hydroxyl and phosphonic acid groups. The aromatic protons would appear as a complex multiplet pattern in the range of 6.5-8.0 ppm. libretexts.org The benzylic CH₂ protons, being adjacent to both an aromatic ring and the phosphorus atom, would likely appear as a doublet in the 2.5-4.0 ppm range due to coupling with the ³¹P nucleus. orgchemboulder.com The methyl group protons would give a singlet around 2.0-2.5 ppm. libretexts.org The acidic OH and P(O)(OH)₂ protons would appear as broad singlets that can vary in position depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The aromatic carbons would resonate in the 100-150 ppm region, with the carbon bearing the hydroxyl group (C-OH) appearing at a lower field (more deshielded) than the others. libretexts.org The benzylic carbon (Ar-CH₂-P) would be expected in the 25-50 ppm range. pdx.edu The methyl carbon (Ar-CH₃) would be found at a higher field, typically between 15-25 ppm. researchgate.net

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is exceptionally informative. huji.ac.il It provides a direct window into the chemical environment of the phosphorus atom. For a phosphonic acid, a single sharp signal is expected. slideshare.net The chemical shift for benzylphosphonic acids typically falls within a characteristic range, which is crucial for confirming the presence of the phosphonate (B1237965) group. trilinkbiotech.com

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | Three distinct signals expected due to substitution pattern. |

| ¹H | Benzylic (Ar-CH₂-P) | 2.5 - 4.0 | Doublet | Coupling to ³¹P nucleus (²JHP). |

| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 | Singlet | - |

| ¹H | Phenolic (Ar-OH) | Variable (4-12) | Broad Singlet | Position is solvent and concentration dependent. |

| ¹H | Phosphonic Acid (P-OH) | Variable (10-13) | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C | Aromatic (Ar-C) | 100 - 150 | - | Six distinct signals expected. |

| ¹³C | Benzylic (Ar-CH₂-P) | 25 - 50 | - | May appear as a doublet due to C-P coupling. |

| ¹³C | Methyl (Ar-CH₃) | 15 - 25 | - | - |

| ³¹P | Phosphonic Acid (R-PO₃H₂) | 5 - 30 | - | Typically referenced to 85% H₃PO₄. rsc.org |

Application of ³¹P NMR in Reaction Monitoring and Quantitative Analysis

³¹P NMR spectroscopy is a particularly robust and selective technique for monitoring the synthesis of this compound and for its quantitative analysis. rsc.org Because the ³¹P nucleus has a high natural abundance (100%) and sensitivity, it allows for direct observation of the starting materials, intermediates, and the final phosphonate product, each having a distinct chemical shift. huji.ac.il

For reaction monitoring, aliquots can be taken from the reaction mixture over time, and their ³¹P NMR spectra recorded. The disappearance of the signal corresponding to the phosphorus-containing starting material (e.g., phosphorous acid or a trialkyl phosphite) and the appearance and growth of the signal for the product provide a clear picture of reaction progress and kinetics.

For quantitative analysis (qNMR), ³¹P NMR offers high accuracy and precision. By adding a known amount of an internal standard (a phosphorus-containing compound that does not react with the sample and has a signal that does not overlap with the analyte), the exact concentration of this compound can be determined. saudijournals.com This method is advantageous due to the wide chemical shift range, which minimizes signal overlap, and the simplicity of the spectra, which are often just single peaks for each compound. slideshare.net

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is invaluable for confirming the identity of this compound and for monitoring its formation during synthesis.

When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of the target compound from a complex reaction mixture before its detection and quantification. docbrown.infonih.gov This is particularly useful for identifying trace impurities and by-products.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like phosphonic acids. The mass spectrometer would detect the molecular ion peak, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern, which is characteristic of the benzylphosphonic acid structure. uobaghdad.edu.iq This detailed information helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The P=O double bond of the phosphonic acid group would give rise to a strong absorption band around 1200-1250 cm⁻¹. The P-O-H group would show broad absorption in the 2500-2700 cm⁻¹ region, and P-O single bonds would appear in the 900-1100 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra, providing a clear fingerprint for the benzene (B151609) ring. oregonstate.edu The symmetric stretching of the phosphonic acid group would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all expected functional groups. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methyl C-H | Stretching | 2850 - 2960 | IR, Raman |

| Phosphonic Acid P-O-H | Stretching | 2500 - 2700 (Broad) | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Phosphoryl P=O | Stretching | 1200 - 1250 | IR |

| P-O-(H) | Stretching | 900 - 1100 | IR |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive information on its molecular geometry and intermolecular interactions.

The analysis yields the exact bond lengths, bond angles, and torsion angles within the molecule. It would also reveal how the molecules pack in the crystal lattice, detailing the hydrogen bonding network involving the phenolic hydroxyl and phosphonic acid groups. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state context. The structure solution provides a definitive confirmation of the compound's constitution, complementing the data obtained from NMR and other spectroscopic methods.

Electrochemical Methods for Interfacial and Mechanistic Investigations

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The phenolic hydroxyl group on the aromatic ring is electrochemically active and can be oxidized.

By applying a varying potential to an electrode in a solution of the compound, one can study its oxidation and reduction processes. The cyclic voltammogram would reveal the potential at which the phenol (B47542) group is oxidized, providing information about its electron-donating ability. This can be influenced by the other substituents on the ring, namely the methyl and benzylphosphonic acid groups. Such studies can provide insights into the reaction mechanisms involving electron transfer and help in understanding the compound's potential role in processes where redox activity is important. The effect of pH on the electrochemical behavior can also be studied to understand the role of proton-coupled electron transfer.

Chronoamperometry and Electrochemical Impedance Spectroscopy in Adsorption Studies

Chronoamperometry and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to study the adsorption behavior of phosphonic acids on metal surfaces, particularly in the context of corrosion and scale inhibition.

Chronoamperometry involves applying a constant potential to an electrode and monitoring the resulting current as a function of time. In the study of scale inhibition by 2-hydroxy-4-methylbenzylphosphonic acid (HMBP), chronoamperometry was used to investigate its effect on the scaling of a titanium electrode in seawater. The current-time transients provide information about the nucleation and growth of scale deposits. The addition of HMBP was found to delay the germination of scale crystals on the electrode surface. The scaling time, determined from the inflection point of the current-time curve, increases with the concentration of the phosphonic acid, indicating its effectiveness as a scale inhibitor.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the electrode-electrolyte interface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. This data is often represented as Nyquist or Bode plots. In the context of HMBP, EIS has been used to study the anti-scale effect. The impedance spectra can reveal the formation of a protective film of the phosphonic acid on the electrode surface, which acts as a barrier to both charge and mass transfer, thus inhibiting corrosion and scaling. The analysis of the impedance data, often with the help of equivalent electrical circuits, can quantify parameters such as charge transfer resistance and double-layer capacitance, which are altered by the adsorption of the inhibitor.

| Technique | Application in Adsorption Studies of HMBP | Key Findings |

| Chronoamperometry | Monitoring the effect of HMBP on the scaling of a titanium electrode in seawater. | HMBP delays the germination of scale crystals. Scaling time increases with HMBP concentration. |

| Electrochemical Impedance Spectroscopy (EIS) | Investigating the formation and properties of the adsorbed HMBP film. | HMBP forms a protective film on the electrode surface, inhibiting scaling and corrosion. |

Advanced Surface Characterization Techniques for Adsorbed Layers (e.g., Scanning Electron Microscopy)

To visualize the effects of phosphonic acid adsorption on a macroscopic level, advanced surface characterization techniques are indispensable. Scanning Electron Microscopy (SEM) is a primary tool for this purpose, providing high-resolution images of surface topography.

In the investigation of 2-hydroxy-4-methylbenzylphosphonic acid (HMBP) as a scale inhibitor, SEM was employed to observe the morphology of calcareous magnesium deposits on a titanium electrode surface, both in the presence and absence of the inhibitor. In the absence of HMBP, the deposit is characterized by a dense, crystalline structure. Conversely, when HMBP is introduced, the morphology of the deposit is significantly altered. The crystals are more dispersed and less defined, indicating that the phosphonic acid interferes with the crystal growth process. This direct visualization confirms the inhibitive effect of HMBP and provides a qualitative understanding of its mechanism of action. SEM analysis can reveal that the thickness of the deposit is reduced in the presence of the inhibitor.

| Technique | Application for HMBP Adsorbed Layers | Observations |

| Scanning Electron Microscopy (SEM) | Visualization of calcareous magnesium deposits on a titanium electrode. | Without HMBP: Dense, crystalline deposit. With HMBP: Altered morphology with dispersed, less-defined crystals, and reduced deposit thickness. |

Application of X-ray Fluorescence (XRF) for Element-Specific Analysis in Complexes and Surfaces

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a material is excited by high-energy X-rays, it emits characteristic secondary (or fluorescent) X-rays. Each element has a unique set of fluorescent X-rays, allowing for qualitative and quantitative analysis.

Confirm the presence of phosphorus in the complex, verifying the incorporation of the phosphonic acid ligand.

Determine the elemental ratio between the metal and phosphorus, providing insights into the stoichiometry of the complex.

Analyze the elemental composition of adsorbed layers on a surface. If the phosphonic acid is used as a corrosion inhibitor on a metal surface, XRF can detect the presence of phosphorus on the surface, confirming the adsorption of the inhibitor. It can also be used to analyze the composition of any corrosion products or scale formed.

XRF is a valuable tool for a first-pass elemental analysis, providing a clue for the estimation of a compound in various samples. researchgate.net The technique can quantify elements from beryllium up to americium in concentrations from 100% down to sub-ppm levels. researchgate.net

| Analytical Goal | Application of XRF | Information Obtained |

| Analysis of Metal Complexes | Detection of phosphorus and the complexed metal. | Confirmation of ligand incorporation and determination of elemental ratios (stoichiometry). |

| Analysis of Adsorbed Surface Layers | Detection of phosphorus on a substrate. | Confirmation of phosphonic acid adsorption and analysis of the elemental composition of the surface film. |

Exploration of Non Biological Applications

Inhibition Mechanisms in Inorganic Deposition Processes

Fundamental Studies of Crystallization Inhibition

Studies on various phosphonates have shown that they can significantly distort the crystal lattice of inorganic salts like calcium carbonate. mdpi.com This distortion disrupts the regular, ordered arrangement of ions necessary for crystal growth, leading to the formation of smaller, less-adherent, and often amorphous or less stable crystalline phases. mdpi.com For instance, in the case of calcium carbonate, phosphonates can inhibit the transformation of less stable vaterite and aragonite phases into the more stable calcite. mdpi.com

The effectiveness of a phosphonate (B1237965) inhibitor is influenced by several factors, including the pH of the solution, temperature, and the concentration of scaling ions. offshore-mag.commdpi.com Research on compounds structurally related to phosphonates has demonstrated that their performance can be significantly affected by the presence of other ions, such as calcium and magnesium, which can form complexes with the inhibitor and influence its interaction with the scale-forming minerals. rsc.orgresearchgate.net

Table 1: General Effects of Phosphonates on Common Industrial Scales

| Scale Type | General Inhibition Mechanism | Resulting Crystal Modification |

| Calcium Carbonate (CaCO₃) | Adsorption onto active growth sites, chelation of Ca²⁺ ions. researchgate.netmdpi.com | Lattice distortion, stabilization of less stable polymorphs (vaterite, aragonite), reduced crystal size. mdpi.com |

| Barium Sulfate (BaSO₄) | Blocking of crystal growth sites, promotion of nucleation at high concentrations. rsc.org | Formation of smaller, distorted, and sometimes porous crystals. rsc.org |

| Calcium Sulfate (CaSO₄) | Interference with nucleation and crystal growth. | Alteration of crystal morphology. mdpi.com |

Interfacial Chemistry of Adsorption and Crystal Growth Modification

The remarkable efficacy of phosphonate scale inhibitors stems from their interfacial activity – their ability to adsorb onto the surfaces of mineral scales and modify their growth. The phosphonic acid functional group plays a crucial role in this process. It can strongly bind to the cations (e.g., Ca²⁺, Ba²⁺) present on the crystal surface, effectively blocking the active growth sites where new ions would typically attach. mdpi.comgoogle.com

This preferential adsorption mechanism can lead to a significant change in the crystal habit, or the external shape of the crystals. google.com For example, a compound that typically forms acicular (needle-like) crystals might be induced to form more bipyramidal or plate-like crystals in the presence of an inhibitor. google.com This modification of crystal morphology can have profound practical implications, as different crystal shapes can exhibit different properties, such as their tendency to adhere to surfaces and their bulk flow characteristics. google.comnih.govresearchgate.net

The interaction between the phosphonate inhibitor and the crystal surface is a complex interplay of electrostatic forces, coordination bonding, and steric effects. Molecular modeling and simulation studies on various phosphonates have provided insights into these interactions, revealing how the molecular structure of the inhibitor influences its adsorption energy and its ability to disrupt the crystallization process. mdpi.com The presence of hydroxyl and other functional groups on the inhibitor molecule can further enhance its binding to the crystal surface.

Emerging Roles in Molecular-Based Information Storage and Environmental Remediation

While the primary application of phosphonates lies in scale inhibition, the unique properties of molecules like 2-Hydroxy-3-methylbenzylphosphonic acid are leading to explorations in other advanced fields.

The ability of phosphonic acids to self-assemble on various surfaces and their potential for molecular recognition make them interesting candidates for molecular-based information storage. Although specific research on this compound in this area is not yet available, the fundamental principles of phosphonate chemistry suggest possibilities. The controlled adsorption and organization of such molecules on a substrate could potentially be used to create patterns or store information at the molecular level.

In the realm of environmental remediation, phosphonates have shown promise for the removal of heavy metal ions from contaminated water. nih.govmdpi.com The chelating nature of the phosphonic acid group allows it to bind strongly to various metal ions. nih.gov This property can be harnessed to develop materials for capturing and removing toxic heavy metals from industrial wastewater and contaminated natural water sources. mdpi.com For instance, modifying materials like hydroxyapatite (B223615) with phosphonates has been shown to significantly enhance their capacity for lead removal. nih.gov While direct studies on this compound for this purpose are pending, its chemical structure suggests it could be a viable candidate for such applications.

Future Research Directions and Unexplored Avenues

Computational Design and Prediction of Novel Derivatives

The advent of powerful computational tools offers a significant opportunity to accelerate the discovery and optimization of 2-Hydroxy-3-methylbenzylphosphonic acid derivatives. Future research should leverage these methods to explore the vast chemical space surrounding this core structure.

Key Research Objectives:

Structure-Property Relationship Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to build robust models that correlate the structural features of derivatives with their potential properties, such as chelation affinity, acidity, and electronic properties.

Virtual Screening for Targeted Applications: Creating virtual libraries of novel derivatives by systematically modifying the parent structure. These libraries can then be screened in silico for their potential efficacy in specific applications, such as corrosion inhibition, flame retardancy, or as ligands for catalysis.

Predictive Toxicology: Utilizing quantitative structure-activity relationship (QSAR) models to predict the potential toxicity and environmental impact of newly designed derivatives, ensuring a "safety-by-design" approach.

| Computational Approach | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Catalysis, Sensor Technology |

| Molecular Dynamics (MD) | Conformational Analysis, Binding Affinity | Drug Design, Material Science |

| QSAR | Toxicity, Bioavailability | Agrochemicals, Pharmaceuticals |

Integration into Hybrid Material Systems with Tunable Properties

The phosphonic acid group is an excellent anchor for binding to metal oxides and other inorganic surfaces, making this compound an ideal candidate for the creation of novel organic-inorganic hybrid materials.

Prospective Research Areas:

Surface Functionalization of Nanoparticles: Modifying the surfaces of nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄) with this compound to enhance their dispersibility, stability, and to introduce new functionalities. This could lead to advanced materials for applications in catalysis, biomedical imaging, and environmental remediation.

Development of Metal-Organic Frameworks (MOFs): Using the compound as a linker in the synthesis of new MOFs. The presence of the hydroxyl and methyl groups could influence the topology and porosity of the resulting frameworks, potentially leading to materials with tailored gas sorption or separation properties.

Hybrid Polymer Composites: Incorporating the molecule into polymer matrices to improve properties such as thermal stability, flame retardancy, and adhesion to inorganic fillers.

Development of Multi-functional Ligand Architectures

The inherent functionalities of this compound make it a versatile building block for the design of multi-functional ligands with cooperative effects.

Future Directions:

Chelating Agents for Metal Sequestration: Designing and synthesizing derivatives that can selectively bind to specific metal ions. This has potential applications in areas such as heavy metal remediation, medical chelation therapy, and as contrast agents for MRI. The interplay between the phosphonate (B1237965) and hydroxyl groups could lead to enhanced binding affinity and selectivity.

Catalyst Scaffolds: Developing ligands for homogeneous and heterogeneous catalysis. The steric and electronic properties of the ligand can be tuned by modifying the aromatic ring or by introducing additional coordinating groups to influence the activity and selectivity of the metal center.

Biomimetic Systems: Creating ligands that mimic the active sites of metalloenzymes. The combination of a hard phosphonate and a borderline hydroxyl donor group offers a platform for creating coordination environments relevant to biological systems.

Advanced In Situ Characterization Techniques for Dynamic Processes

To fully understand the behavior of this compound in various systems, it is crucial to move beyond static characterization and employ advanced in situ techniques.

Key Techniques to be Explored:

In Situ Spectroscopy (NMR, IR, Raman): Monitoring chemical transformations and interactions in real-time. For example, using ³¹P NMR to follow the binding of the phosphonic acid group to a metal surface during self-assembly.

In Situ Microscopy (AFM, STM): Visualizing the formation of self-assembled monolayers or the growth of hybrid materials at the molecular level.

Synchrotron-Based Techniques (XAS, XRD): Probing the local coordination environment of metal ions complexed with the ligand or tracking structural changes in materials under reaction conditions.

| Technique | Information Gained | Research Area |

| In Situ ³¹P NMR | Binding kinetics, speciation | Surface functionalization |

| In Situ AFM | Monolayer formation, crystal growth | Hybrid materials, MOFs |

| X-ray Absorption Spectroscopy (XAS) | Metal coordination environment | Catalysis, Chelation |

Exploration of Sustainable Synthesis Methodologies

Developing green and efficient synthetic routes to this compound and its derivatives is paramount for its potential large-scale application.

Areas for Improvement:

Catalytic C-P Bond Formation: Exploring novel catalytic methods for the synthesis of the phosphonic acid moiety that avoid the use of harsh reagents and improve atom economy.

Biocatalysis: Investigating the potential of enzymatic routes for the synthesis or modification of the compound. This could offer high selectivity and mild reaction conditions.

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry. This could involve mechanochemical methods or reactions in water.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new materials and technologies with significant societal impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.